7-methoxy-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one

Description

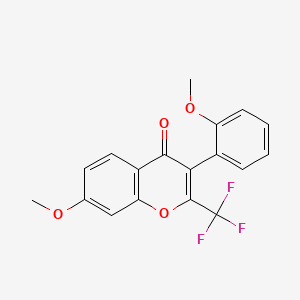

Chemical Identity: 7-Methoxy-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one (CAS: 303119-55-3) is a synthetic chromenone derivative with the molecular formula C₁₈H₁₃F₃O₄ and a molar mass of 350.29 g/mol . Its structure features a chromen-4-one core substituted with methoxy groups at positions 7 and 3 (on the 2-methoxyphenyl ring), along with a trifluoromethyl group at position 2. The compound is utilized in high-throughput screening libraries for drug discovery, particularly targeting cancer, inflammation, and metabolic diseases .

The trifluoromethyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, while the methoxy substituents influence electronic properties and steric interactions .

Properties

IUPAC Name |

7-methoxy-3-(2-methoxyphenyl)-2-(trifluoromethyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F3O4/c1-23-10-7-8-12-14(9-10)25-17(18(19,20)21)15(16(12)22)11-5-3-4-6-13(11)24-2/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQWNDIUXQCJHGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxyacetophenone with 2-methoxybenzaldehyde in the presence of a base, followed by cyclization and trifluoromethylation reactions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

Structural Features

| Feature | Description |

|---|---|

| Backbone | Chromenone |

| Substituents | Methoxy group at position 7, trifluoromethyl group |

| Biological Activity | Antioxidant, anti-inflammatory, anticancer properties |

Summary of Synthetic Routes

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1. Condensation | Aldol condensation | 2-Hydroxyacetophenone, 2-Methoxybenzaldehyde, Base (NaOH) |

| 2. Cyclization | Cyclization reaction | Solvents (Ethanol, Methanol) |

| 3. Trifluoromethylation | Electrophilic substitution | Trifluoromethylating agents |

Scientific Research Applications

7-Methoxy-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one has several scientific research applications:

Chemistry

- Building Block : Used as a precursor for synthesizing more complex organic molecules.

Biology

- Biological Activities : Studied for antioxidant and anti-inflammatory effects, showing promise in modulating oxidative stress and inflammatory pathways.

Medicine

- Therapeutic Properties : Investigated for potential anticancer and antimicrobial activities, with mechanisms involving enzyme inhibition and receptor binding.

Industry

- Material Development : Utilized in creating new materials and chemical processes due to its unique chemical properties.

Research indicates that this compound exhibits various biological activities:

- Antioxidant Activity : Scavenges free radicals, reducing oxidative damage.

- Anti-inflammatory Effects : Modulates inflammatory pathways, potentially benefiting conditions like arthritis.

- Anticancer Potential : Shows promise in inhibiting cancer cell proliferation through various mechanisms.

Case Studies

- A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent.

- Another investigation highlighted its anti-inflammatory properties in animal models of inflammation, indicating a reduction in inflammatory markers.

Mechanism of Action

The mechanism of action of 7-methoxy-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The compound may exert its effects by:

Inhibiting enzymes: It can inhibit specific enzymes involved in oxidative stress and inflammation.

Modulating signaling pathways: The compound may affect signaling pathways related to cell growth, apoptosis, and immune response.

Binding to receptors: It can bind to specific receptors on cell surfaces, influencing cellular functions and responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related chromenones based on substituent patterns, biological activity, and physicochemical properties.

Table 1: Structural and Functional Comparison

Key Findings:

Substituent Effects on Bioactivity :

- The trifluoromethyl group in the target compound enhances electron-withdrawing effects, improving binding to hydrophobic pockets in enzymes compared to methyl or hydroxyl analogs (e.g., : 7-methoxy-2-methyl-3-phenyl-4H-chromen-4-one) .

- Methoxy vs. Hydroxy Groups : The 7-methoxy group in the target compound reduces metabolic oxidation compared to 7-hydroxy derivatives (e.g., ), increasing plasma half-life .

Role of Trifluoromethyl :

- Compounds lacking the trifluoromethyl group (e.g., : acetoxymethyl derivatives) exhibit lower logP values and reduced membrane permeability .

Synthetic Accessibility :

- The target compound shares synthetic pathways with analogs like 9a (), where hydroxymethylation and deprotection steps are critical for functional group introduction .

Research Implications

- Drug Discovery : The trifluoromethyl and methoxy substituents make this compound a promising scaffold for optimizing kinase inhibitors or anti-inflammatory agents.

- Structure-Activity Relationships (SAR) : Comparative studies with and highlight the importance of substituent position and electronic effects on bioactivity.

Limitations: Direct biological data for the target compound are scarce in the provided evidence.

Biological Activity

7-Methoxy-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one, a synthetic flavonoid compound, has garnered attention in recent years for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on current research findings.

The molecular formula of the compound is . It features a chromenone backbone with methoxy and trifluoromethyl substituents, which are critical for its biological activity. The presence of these functional groups enhances its lipophilicity and alters its interaction with biological targets.

Synthesis

The synthesis typically involves multi-step organic reactions:

- Condensation : 2-Hydroxyacetophenone is reacted with 2-methoxybenzaldehyde in the presence of a base.

- Cyclization : The resulting intermediate undergoes cyclization to form the chromenone structure.

- Trifluoromethylation : This step introduces the trifluoromethyl group, often using trifluoromethylating agents under controlled conditions.

Table 1: Summary of Synthetic Routes

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1. Condensation | Aldol condensation | 2-Hydroxyacetophenone, 2-Methoxybenzaldehyde, Base (NaOH) |

| 2. Cyclization | Cyclization reaction | Solvents (Ethanol, Methanol) |

| 3. Trifluoromethylation | Electrophilic substitution | Trifluoromethylating agents |

Biological Activity

Research has shown that this compound exhibits various biological activities, including:

Antioxidant Effects

The compound has demonstrated significant antioxidant properties by scavenging free radicals and inhibiting oxidative stress pathways. This activity is crucial in preventing cellular damage associated with chronic diseases.

Anti-Inflammatory Activity

In vitro studies indicate that it can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), suggesting a potential therapeutic role in inflammatory conditions .

Antimicrobial Properties

The antibacterial effects of flavonoids are well-documented. In particular, this compound has shown promising results against various bacterial strains, including Gram-positive bacteria. The structure-activity relationship (SAR) studies suggest that specific substituents enhance its antibacterial efficacy .

Table 2: Biological Activities and Mechanisms

| Activity | Mechanism of Action | References |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Anti-inflammatory | Inhibition of COX and LOX enzymes | |

| Antimicrobial | Disruption of bacterial cell walls |

Case Studies

- Anticancer Activity : A study evaluated the cytotoxic effects of this compound on breast cancer cell lines (MCF-7). Results demonstrated significant inhibition of cell proliferation, indicating potential as an anticancer agent.

- Molecular Docking Studies : In silico studies revealed that the trifluoromethyl group interacts favorably with key residues in target enzymes, enhancing binding affinity and biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.